![molecular formula C19H25N3O3S B14905819 N'-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide](/img/structure/B14905819.png)
N'-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide is an organic compound known for its unique chemical structure and properties. This compound features a sulfonyl group attached to a tert-butylphenyl ring and a dimethylamino group attached to a benzohydrazide moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-(dimethylamino)benzohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
N’-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N’-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide exerts its effects involves interactions with various molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylbenzenesulfonyl chloride: Shares the sulfonyl group and tert-butylphenyl ring but lacks the benzohydrazide moiety.
N,N-bis(4-tert-butylphenyl)hydroxylamine: Contains the tert-butylphenyl group but differs in the functional groups attached.
Uniqueness
N’-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide is unique due to the combination of its sulfonyl, tert-butylphenyl, and dimethylamino groups, which confer distinct chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C19H25N3O3S |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
N'-(4-tert-butylphenyl)sulfonyl-4-(dimethylamino)benzohydrazide |
InChI |
InChI=1S/C19H25N3O3S/c1-19(2,3)15-8-12-17(13-9-15)26(24,25)21-20-18(23)14-6-10-16(11-7-14)22(4)5/h6-13,21H,1-5H3,(H,20,23) |
Clé InChI |
LRUKZWKWYSTUAR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


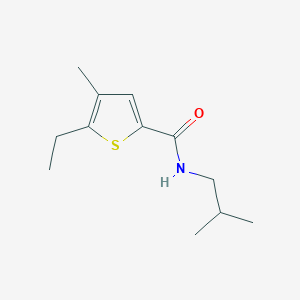


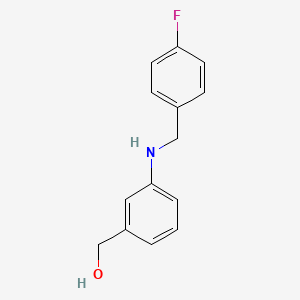
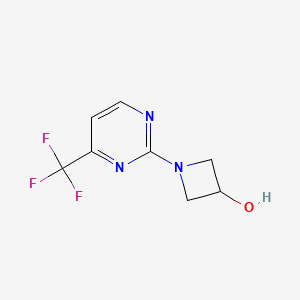
![2-Azabicyclo[2.1.1]hexan-3-ylmethanamine](/img/structure/B14905756.png)

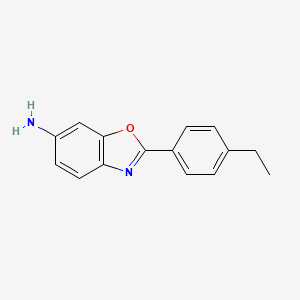
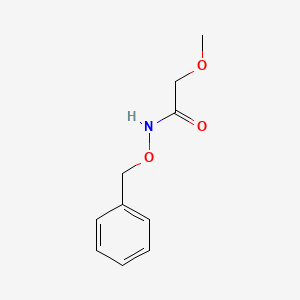

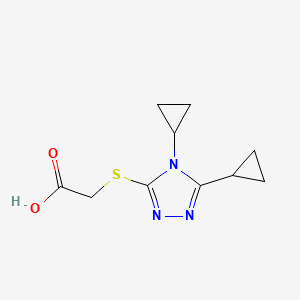
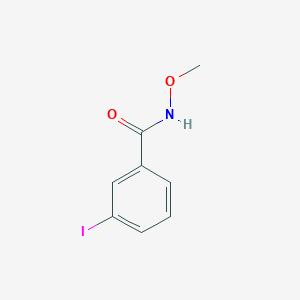

![(E)-N-(2-(2-((2-Ethoxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B14905805.png)
